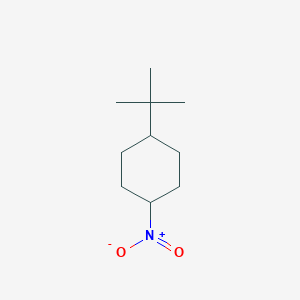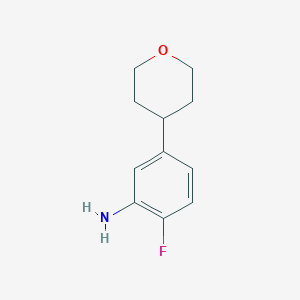![molecular formula C14H17BrClNO4 B13618423 (3S)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid CAS No. 1366238-73-4](/img/structure/B13618423.png)
(3S)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a chiral center at the third carbon, making it an enantiomerically pure substance. The presence of bromine and chlorine atoms on the phenyl ring, along with a tert-butoxycarbonyl (Boc) protecting group, adds to its chemical complexity and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination and Chlorination: The phenyl ring is first brominated and chlorinated to introduce the bromine and chlorine atoms at the 2 and 4 positions, respectively.
Amino Acid Formation: The brominated and chlorinated phenyl compound is then reacted with a suitable amino acid precursor to form the desired amino acid derivative.
Boc Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to yield the Boc-protected amino acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The amino acid moiety can be coupled with other carboxylic acids or amines to form peptides or other complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used under mild conditions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling: Carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for peptide coupling reactions.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, free amines, and peptide conjugates.
Wissenschaftliche Forschungsanwendungen
(3S)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3S)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the Boc-protected amino group allows for selective binding to active sites, while the bromine and chlorine atoms can enhance binding affinity through halogen bonding. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S)-3-(2-bromo-4-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
- (3S)-3-(2-chloro-4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
- (3S)-3-(2-bromo-4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
Uniqueness
The unique combination of bromine and chlorine atoms on the phenyl ring, along with the Boc-protected amino group, distinguishes (3S)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid from its analogs. This specific arrangement can lead to different reactivity patterns and binding affinities, making it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
1366238-73-4 |
|---|---|
Molekularformel |
C14H17BrClNO4 |
Molekulargewicht |
378.64 g/mol |
IUPAC-Name |
(3S)-3-(2-bromo-4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17BrClNO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)9-5-4-8(16)6-10(9)15/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
InChI-Schlüssel |
VKRMEVSDHRBPED-NSHDSACASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=C(C=C(C=C1)Cl)Br |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C=C(C=C1)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


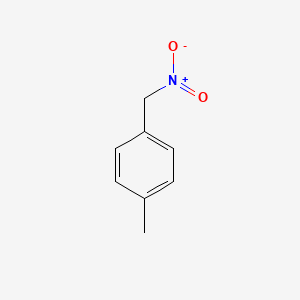
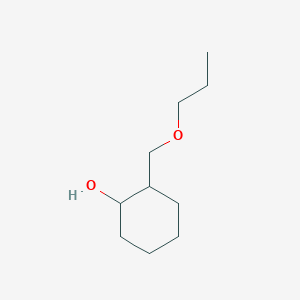
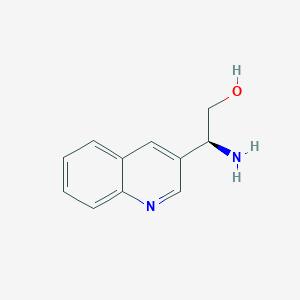
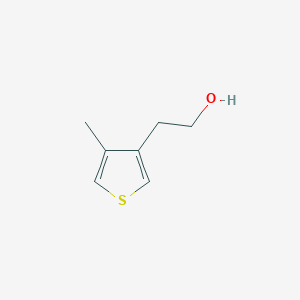
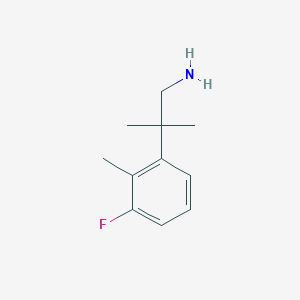

![6-Amino-2-methylbenzo[d]thiazol-5-ol](/img/structure/B13618394.png)
![2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B13618396.png)
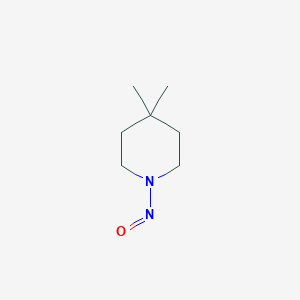
![Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride](/img/structure/B13618410.png)
